molecular formula C19H22FNO3 B2631912 N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide CAS No. 1105229-10-4

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide

Cat. No. B2631912
CAS RN: 1105229-10-4
M. Wt: 331.387
InChI Key: VPVOYCDGZAWUEC-UHFFFAOYSA-N
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Description

“N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide” is a chemical compound with the molecular formula C19H22FNO3 . It is structurally similar to other compounds such as “N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide” and "Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate" .


Molecular Structure Analysis

The molecular structure of “N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide” can be analyzed based on its molecular formula C19H22FNO3 . It contains 19 carbon atoms, 22 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Structural Factors in Lithium Phenolates The study explored the aggregation structures of lithium phenolates in weakly polar aprotic solvents, crucial for understanding their chemical behavior in various conditions, including those involving compounds like N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide (Jackman & Smith, 1988).

Photoreactions and Crystal Structures

Crystal Structures of NLO Materials The study detailed the crystal structures and packing of materials related to the 3,5-dimethylphenoxy and 2-fluorophenoxy compounds, underlining the importance of such structures in the field of octupolar nonlinear optics (Boese et al., 2002).

Photoreactions of N,N-Dimethylpyruvamide Investigating the photoreactions of N,N-dimethylpyruvamide, which shares structural similarities with the compound , provided insights into the complex photochemical behavior of related compounds (Shima et al., 1984).

Receptor Binding and Antibacterial Properties

Chronobiotic Activity of Related Compounds A study on fluoren-9-yl ethyl amides, which shares a resemblance in structural complexity, highlights its role in receptor binding and chronobiotic properties, indicating the compound's potential in pharmacology (Epperson et al., 2004).

properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-13-10-14(2)12-16(11-13)23-9-8-21-19(22)15(3)24-18-7-5-4-6-17(18)20/h4-7,10-12,15H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVOYCDGZAWUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C(C)OC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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